molecular formula C12H7FN4O3 B3314030 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- CAS No. 949556-53-0

1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)-

Cat. No.: B3314030
CAS No.: 949556-53-0
M. Wt: 274.21 g/mol
InChI Key: HTBGLQKTBYVJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific compound features a 2-fluoro-4-nitrophenoxy substituent at the 4-position of the pyrazolopyridine core.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- typically involves the reaction of 5-aminopyrazoles with appropriate electrophilic reagents. One common method includes the use of diethyl ethoxy methylenemalonate, which reacts with 5-aminopyrazole to form the pyrazolopyridine core .

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, where it can inhibit their activity by forming stable complexes. This inhibition can disrupt key biological pathways, leading to therapeutic effects in the case of drug candidates. The molecular targets and pathways involved often include kinases, which are enzymes that play critical roles in cell signaling and regulation.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- can be compared with other pyrazolopyridine derivatives, such as:

    1H-Pyrazolo[3,4-b]pyridine, 4-(2-chloro-4-nitrophenoxy)-: This compound features a chloro substituent instead of a fluoro substituent, which can affect its reactivity and biological activity.

    1H-Pyrazolo[3,4-b]pyridine, 4-(2-methyl-4-nitrophenoxy)-: The presence of a methyl group can influence the compound’s lipophilicity and its ability to cross biological membranes.

    1H-Pyrazolo[3,4-b]pyridine, 4-(2-hydroxy-4-nitrophenoxy)-: The hydroxy group can enhance the compound’s solubility in aqueous environments and its potential for hydrogen bonding interactions.

The uniqueness of 1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)- lies in its specific substituent pattern, which imparts distinct electronic and steric properties that can be exploited for targeted applications in various fields.

Properties

IUPAC Name

4-(2-fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN4O3/c13-9-5-7(17(18)19)1-2-11(9)20-10-3-4-14-12-8(10)6-15-16-12/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBGLQKTBYVJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C3C=NNC3=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210011
Record name 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949556-53-0
Record name 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949556-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 1-(4-methoxybenzyl)-4-(2-fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine (27.6 g, 70.0 mmol; obtained from Example 1, Step C) and TFA (53.9 mL, 700 mmol) was heated to reflux for 18 hours under N2. The reaction was allowed to cool to room temperature, and then concentrated in vacuo using toluene (4×100 mL) to azeotrope residual TFA. The residue was diluted with EtOAc (200 mL) and carefully neutralized (pH=8-9) with saturated aqueous NaHCO3 (100 mL). The biphasic suspension was stirred at room temperature for 30 minutes. The suspension was filtered. The resulting solid was dried by toluene azeotrope (2×200 mL) to obtain the product (18.7 g, 97%). 1H NMR (DMSO-d6, 400 MHz) δ 13.85 (br s, 1H), 8.40 (m, 2H), 8.15 (m, 1H), 7.91 (s, 1H), 7.66 (m, 1H), 6.65 (m, 1H).
Name
1-(4-methoxybenzyl)-4-(2-fluoro-4-nitrophenoxy)-1H-pyrazolo[3,4-b]pyridine
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
53.9 mL
Type
reactant
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)-
Reactant of Route 2
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)-
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)-
Reactant of Route 4
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)-
Reactant of Route 5
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)-
Reactant of Route 6
1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.